4-[4-(3-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine
Overview
Description
4-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 3-fluorobenzoyl group, a pyrimidine ring substituted with a pyrrolidine group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a primary amine, formaldehyde, and a secondary amine are reacted.
Introduction of the 3-Fluorobenzoyl Group: The 3-fluorobenzoyl group can be introduced via an acylation reaction using 3-fluorobenzoyl chloride and the piperazine derivative.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via a substitution reaction using pyrrolidine and the pyrimidine derivative.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the 3-fluorobenzoyl moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly for its activity on central nervous system receptors.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds: These compounds share the piperazine ring and fluorobenzyl group but differ in other substituents.
2-(4-Phenylpiperazin-1-yl)pyrimidine Derivatives: These compounds share the pyrimidine ring and piperazine ring but have different substituents.
Uniqueness
4-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c1-15-13-18(23-20(22-15)26-7-2-3-8-26)24-9-11-25(12-10-24)19(27)16-5-4-6-17(21)14-16/h4-6,13-14H,2-3,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYXFNYTPJTTTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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